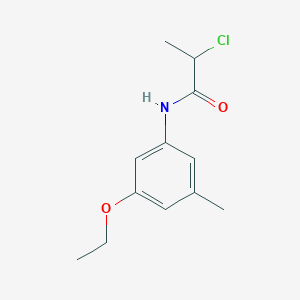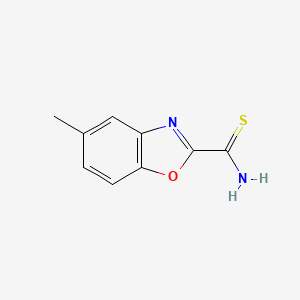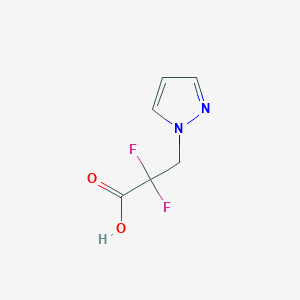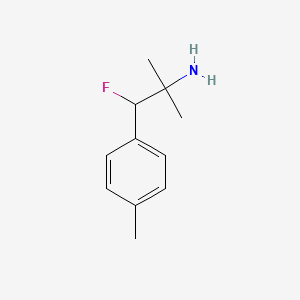
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and fluorinating agents.
Reductive Amination: The key step involves the reductive amination of the fluorinated intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity
Analyse Chemischer Reaktionen
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with neurotransmitter receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be compared with other similar compounds:
Amphetamine: Both compounds share a similar core structure, but the presence of the fluorine atom in this compound imparts different pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine has a methyl group attached to the nitrogen atom, whereas this compound has a fluorine atom on the phenyl ring.
Fluoroamphetamine: This compound is closely related, with the fluorine atom positioned differently on the phenyl ring, leading to variations in its biological activity
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
InChI-Schlüssel |
HAHRLCIOLSAEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


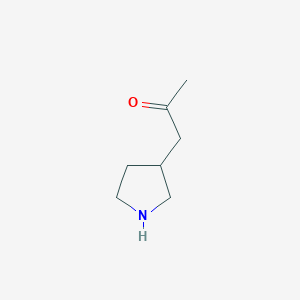

![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)

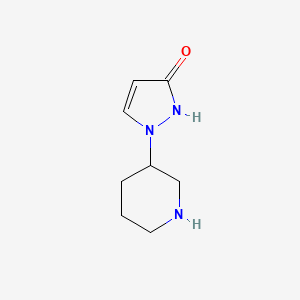
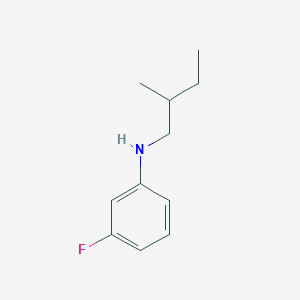
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


